4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one
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Overview
Description
4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrimido[2,1-f]purin core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at the 4 and 7 positions.
Methylation and phenylation: Methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: This compound shares the hydroxyl and quinoline moieties but lacks the pyrimido[2,1-f]purin core.
N-(4-(2,4-dihydroxy-3-methylphenyl)thiazol-2-yl)isobutyramide: Similar in having hydroxyl and methylphenyl groups but differs in the core structure.
Uniqueness
4,7-Dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one is unique due to its combination of functional groups and the pyrimido[2,1-f]purin core. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
77351-02-1 |
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Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
7-hydroxy-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N5O3/c1-9-4-3-5-10(6-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24) |
InChI Key |
VIZAPSMZWKDCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O |
Origin of Product |
United States |
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